molecular formula C24H24N2O4 B2612327 9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951970-22-2

9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2612327
CAS RN: 951970-22-2
M. Wt: 404.466
InChI Key: XFMCQRKMWGMUAX-UHFFFAOYSA-N
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Description

9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.466. The purity is usually 95%.
BenchChem offers high-quality 9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis Techniques

Research has developed efficient asymmetric approaches for accessing functionalized oxazin-ones, which are closely related to the compound . For example, an asymmetric synthesis technique involving a nucleophilic addition-cyclization process of N, O-acetal with ynamides has been developed, yielding products with excellent regioselectivities and outstanding diastereoselectivities. This technique is instrumental in the stereoselective synthesis of complex molecules, which can be foundational for pharmaceutical and material science applications (Han et al., 2019).

Antibacterial Agents

Another scientific application is the synthesis of oxazine-bearing pyridine scaffolds as potential antimicrobial agents. Novel compounds synthesized through a sequence of multistep reactions have been tested for their antimicrobial activity against various bacterial and fungal strains, demonstrating significant activity in some cases. This research suggests the potential of oxazine derivatives for developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Desai et al., 2017).

Material Science and Organic Electronics

The synthesis of benzoxazine monomers with a photodimerizable coumarin group represents an innovative application in material science and organic electronics. These monomers can undergo photodimerization and thermal ring-opening reactions, leading to materials with unique properties suitable for advanced applications in organic light-emitting diodes (OLEDs) and other electronic devices. This research underscores the versatility of oxazine derivatives in creating novel materials with potential utility in various technological domains (Kiskan & Yagcı, 2007).

Antiviral Research

Additionally, the exploration of oxazine derivatives for antiviral activity presents a significant area of application. Synthesis and characterization of novel heterocyclic compounds with the potential for cytotoxicity, anti-HSV1, and anti-HAV-MBB activity offer insights into the development of new antiviral agents. This avenue of research is crucial for addressing ongoing and emerging viral threats, demonstrating the broader impact of chemical synthesis on public health (Attaby et al., 2006).

properties

IUPAC Name

9-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c27-22-8-4-12-26(22)13-5-11-25-14-19-21(30-16-25)10-9-18-23(28)20(15-29-24(18)19)17-6-2-1-3-7-17/h1-3,6-7,9-10,15H,4-5,8,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMCQRKMWGMUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

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